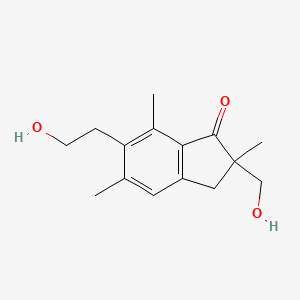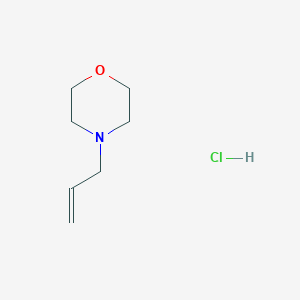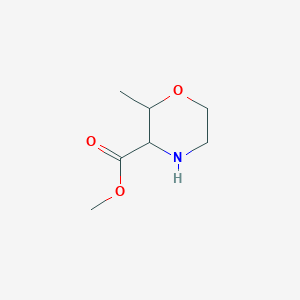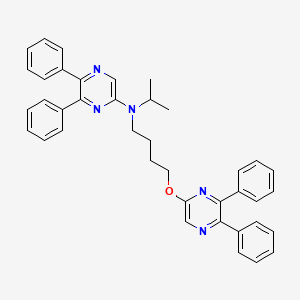
Potassium methanetrisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium methanetrisulfonate is a chemical compound that belongs to the family of sulfonic acids It is the potassium salt of methanetrisulfonic acid, which is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium methanetrisulfonate can be synthesized through the reaction of methanetrisulfonic acid with potassium hydroxide. The reaction typically involves dissolving methanetrisulfonic acid in water and then adding potassium hydroxide slowly while maintaining the temperature below 50°C. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the neutralization of methanetrisulfonic acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or evaporation.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium methanetrisulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of sulfonate esters.
Applications De Recherche Scientifique
Potassium methanetrisulfonate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as Friedel-Crafts alkylation and acylation reactions.
Biology: It can be used in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals, vitamins, and other industrial products.
Mécanisme D'action
The mechanism by which potassium methanetrisulfonate exerts its effects is primarily through its strong acidic properties. It acts as a proton donor in catalytic reactions, facilitating the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Friedel-Crafts reactions, it activates the electrophile, making it more reactive towards the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but different reactivity.
Trifluoromethanesulfonic acid: A stronger acid with different catalytic properties.
Benzenesulfonic acid: Another sulfonic acid with aromatic properties, used in different types of reactions.
Uniqueness
Potassium methanetrisulfonate is unique due to its multiple sulfonate groups, which provide it with strong acidic properties and the ability to act as a versatile catalyst in various chemical reactions. Its potassium salt form also makes it more soluble in water, enhancing its applicability in aqueous reactions.
Propriétés
Numéro CAS |
55110-91-3 |
|---|---|
Formule moléculaire |
CHK3O9S3 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
tripotassium;methanetrisulfonate |
InChI |
InChI=1S/CH4O9S3.3K/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3 |
Clé InChI |
ZJLINEHWVFBHDT-UHFFFAOYSA-K |
SMILES canonique |
C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid](/img/structure/B15217670.png)








![1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15217724.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)

![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
